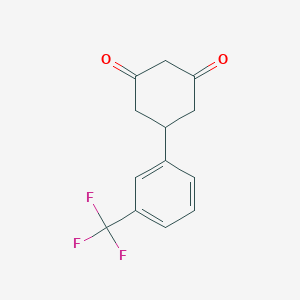

5-(3-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-[3-(trifluoromethyl)phenyl]cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3O2/c14-13(15,16)10-3-1-2-8(4-10)9-5-11(17)7-12(18)6-9/h1-4,9H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWTLOIJYBHLVCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)CC1=O)C2=CC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00372370 | |

| Record name | 5-[3-(trifluoromethyl)phenyl]cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144128-67-6 | |

| Record name | 5-[3-(trifluoromethyl)phenyl]cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 5-(3-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione

Abstract

This technical guide provides an in-depth examination of the synthetic pathway for 5-(3-(trifluoromethyl)phenyl)cyclohexane-1,3-dione, a valuable heterocyclic building block in medicinal chemistry and drug development. The presence of the trifluoromethylphenyl moiety imparts unique electronic and lipophilic properties, making this scaffold highly sought after for the synthesis of novel therapeutic agents. This document details the core chemical principles, a validated step-by-step experimental protocol, and the critical rationale behind procedural choices, designed for researchers and professionals in organic synthesis and pharmaceutical development.

Introduction and Significance

Cyclohexane-1,3-dione derivatives are versatile precursors in the synthesis of a wide array of biologically active molecules and natural products.[1][2][3] The introduction of a 5-aryl substituent, particularly one containing a trifluoromethyl (CF3) group, significantly enhances the potential for drug-receptor interactions. The CF3 group is a well-established bioisostere for a methyl group but possesses distinct properties, including high lipophilicity, metabolic stability, and strong electron-withdrawing character, which can profoundly influence the pharmacokinetic and pharmacodynamic profile of a lead compound.

This compound serves as a key intermediate for creating more complex molecular architectures. Its dicarbonyl functionality allows for a variety of subsequent chemical transformations, including the formation of enaminones, Knoevenagel condensations, and the construction of fused heterocyclic systems. This guide focuses on the most robust and widely adopted method for its synthesis: a base-catalyzed tandem Michael addition and intramolecular cyclization sequence.

Foundational Synthetic Strategy: The Michael Addition

The construction of the 5-aryl-cyclohexane-1,3-dione core is most efficiently achieved through a tandem reaction sequence that leverages the principles of Michael addition chemistry.[4] This powerful carbon-carbon bond-forming reaction involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor).[4][5]

In the context of this synthesis, the strategy involves two key stages that often proceed in a one-pot fashion:

-

Michael Addition: An enolate, generated from an active methylene compound like diethyl malonate, acts as the Michael donor. It attacks the β-carbon of an α,β-unsaturated ester, specifically an acrylic acid derivative bearing the 3-(trifluoromethyl)phenyl group.

-

Intramolecular Claisen Condensation: Following the initial addition, the resulting intermediate undergoes a base-mediated intramolecular cyclization to form the six-membered dione ring. Subsequent hydrolysis and decarboxylation yield the final target compound.

This tandem approach is highly efficient, demonstrating excellent atom economy and often leading to higher overall yields compared to stepwise procedures.[6]

Visualizing the Synthetic Workflow

The following diagram outlines the logical flow from starting materials to the final product.

Caption: High-level workflow for the synthesis of the target compound.

In-Depth Reaction Mechanism

Understanding the underlying mechanism is critical for troubleshooting and optimizing the synthesis. The entire sequence is a cascade of well-established organic reactions.

Caption: The mechanistic cascade of the tandem synthesis reaction.

Causality Behind Mechanistic Steps:

-

Enolate Formation: A strong base, typically sodium ethoxide (NaOEt), is required to deprotonate the α-carbon of diethyl malonate. The resulting enolate is a soft nucleophile, making it ideal for the conjugate (1,4-addition) Michael reaction.[5]

-

Michael Addition: The soft enolate selectively attacks the electron-deficient β-carbon of the α,β-unsaturated Michael acceptor. This step is thermodynamically driven and forms the first key carbon-carbon bond.

-

Intramolecular Claisen Condensation: The presence of a strong base facilitates a second deprotonation, creating another enolate. This enolate then attacks one of the ester carbonyls within the same molecule, a highly favorable intramolecular reaction that forms the stable six-membered ring.

-

Hydrolysis and Decarboxylation: The final steps involve acidic workup. The acid hydrolyzes the remaining ester group to a carboxylic acid. The resulting β-keto acid is thermally unstable and readily loses CO2 upon gentle heating to yield the final, stable 1,3-dione product.

Detailed Experimental Protocol

This protocol is a validated procedure for the gram-scale synthesis of the title compound.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Stoichiometric Ratio |

| 3-(Trifluoromethyl)benzaldehyde | 174.12 | 10.0 g | 0.0574 | 1.0 |

| Diethyl Malonate | 160.17 | 19.0 g | 0.1186 | 2.07 |

| Piperidine | 85.15 | 0.5 mL | - | Catalytic |

| Sodium Metal | 22.99 | 2.64 g | 0.1148 | 2.0 |

| Ethanol (Absolute) | 46.07 | 150 mL | - | Solvent |

| Hydrochloric Acid (Conc.) | 36.46 | ~20 mL | - | Workup |

| Ethyl Acetate | 88.11 | 300 mL | - | Extraction |

| Brine Solution | - | 100 mL | - | Washing |

| Anhydrous Magnesium Sulfate | 120.37 | - | - | Drying |

Procedure:

Part A: Synthesis of the Michael Acceptor (Diethyl 2-(3-(trifluoromethyl)benzylidene)malonate)

-

To a 100 mL round-bottom flask, add 3-(trifluoromethyl)benzaldehyde (10.0 g, 0.0574 mol), diethyl malonate (9.6 g, 0.0599 mol, 1.05 eq), and 20 mL of ethanol.

-

Add piperidine (0.5 mL) as a catalyst.

-

Stir the mixture at room temperature for 4 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the benzaldehyde spot has disappeared.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting oil in ethyl acetate (100 mL) and wash with 1M HCl (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product, which is used in the next step without further purification.

Part B: Tandem Michael Addition, Cyclization, and Decarboxylation

-

In a 500 mL three-neck flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (2.64 g, 0.1148 mol) in small pieces to absolute ethanol (100 mL) at 0 °C. Allow all the sodium to react to form sodium ethoxide.

-

To the freshly prepared sodium ethoxide solution, add diethyl malonate (9.4 g, 0.0587 mol) dropwise at room temperature.

-

Add the crude diethyl 2-(3-(trifluoromethyl)benzylidene)malonate from Part A dissolved in 30 mL of ethanol.

-

Heat the reaction mixture to reflux and maintain for 8 hours. The reaction progress can be monitored by TLC.

-

After cooling to room temperature, concentrate the mixture under reduced pressure to remove most of the ethanol.

-

Add 100 mL of water to the residue, then carefully acidify with concentrated HCl to pH ~1-2 while cooling in an ice bath.

-

Heat the acidic mixture to reflux for an additional 4 hours to ensure complete hydrolysis and decarboxylation.

-

Cool the mixture to room temperature. The product may precipitate as a solid. If so, collect the solid by vacuum filtration. If not, extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic extracts (or the dissolved solid), wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purification: The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes or by flash column chromatography on silica gel to afford this compound as a solid.

Expected Yield: 65-75% Physical Appearance: Off-white to pale yellow solid.

Trustworthiness and Self-Validation

The integrity of this protocol relies on systematic in-process validation:

-

TLC Monitoring: Regular analysis by TLC at each stage is crucial. It confirms the consumption of starting materials and the formation of the desired product, preventing premature workup or unnecessary reaction time.

-

pH Control: The final hydrolysis and decarboxylation steps are highly pH-dependent. Ensuring a strongly acidic environment (pH 1-2) is critical for driving the reaction to completion.

-

Spectroscopic Confirmation: The final product's identity and purity must be confirmed using standard analytical techniques:

-

¹H NMR: Will show characteristic peaks for the aromatic protons, the methine proton at C5, and the methylene protons of the cyclohexane ring. The enolic form will also be visible.

-

¹³C NMR: Will confirm the number of unique carbons, including the two carbonyl carbons and the CF3 carbon.

-

Mass Spectrometry: Will show the molecular ion peak corresponding to the product's molecular weight (256.22 g/mol ).[7]

-

IR Spectroscopy: Will display strong carbonyl (C=O) stretching frequencies.

-

Conclusion

The synthesis of this compound via a tandem Michael addition-cyclization pathway represents an efficient, robust, and scalable method for producing this high-value chemical intermediate. By understanding the underlying mechanistic principles and adhering to a carefully controlled experimental protocol, researchers can reliably access this compound for further elaboration in drug discovery and materials science programs. The strategic use of the trifluoromethylphenyl moiety continues to be a cornerstone of modern medicinal chemistry, and mastery of this synthesis provides a direct route to novel molecular entities.

References

-

Robinson, R. (1935). Experiments on the Synthesis of Substances Related to the Sterols. Part II. A New General Method for the Synthesis of Substituted Cyclohexenones. J. Chem. Soc., 1285–1288. [Link]

-

Chemistry LibreTexts. (2021). 10.13: The Robinson Annulation Reaction. [Link]

-

Fadeyi, O., & Okoro, U. (2008). Synthesis of 5-(trifluoromethyl)cyclohexane-1,3-diones. ResearchGate. [Link]

- Google Patents. (2011).

-

PubChem. (n.d.). This compound. [Link]

-

StudyCorgi. (2025). Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. [Link]

-

ResearchGate. (2024). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. [Link]

-

ResearchGate. (2022). Recent Advances in Base-Assisted Michael Addition Reactions. [Link]

Sources

- 1. WO2011117881A2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]

- 2. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. studycorgi.com [studycorgi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. This compound | C13H11F3O2 | CID 2740317 - PubChem [pubchem.ncbi.nlm.nih.gov]

chemical properties of 5-(3-(trifluoromethyl)phenyl)cyclohexane-1,3-dione

An In-depth Technical Guide to the Chemical Properties of 5-(3-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione

Abstract

This technical guide provides a comprehensive analysis of this compound, a highly functionalized molecule of significant interest to medicinal chemists and organic synthesis professionals. The compound integrates two key structural motifs: a cyclohexane-1,3-dione ring, which is a versatile synthetic precursor, and a 3-(trifluoromethyl)phenyl group, which imparts unique electronic properties, enhanced metabolic stability, and increased lipophilicity.[1] This document details the compound's physicochemical properties, spectroscopic signature, keto-enol tautomerism, a validated synthesis protocol, and its reactivity. It further explores its potential applications as a scaffold in drug discovery, leveraging the known biological activities of cyclohexane-1,3-dione derivatives as potential anti-tumor and tyrosine kinase inhibitory agents.[2][3][4]

Molecular Overview and Physicochemical Properties

Chemical Structure and Identifiers

This compound is structurally defined by a cyclohexane-1,3-dione core with a trifluoromethyl-substituted phenyl ring at the 5-position. The trifluoromethyl group, a potent electron-withdrawing moiety, significantly influences the molecule's electronic distribution and chemical behavior.[5]

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The key physicochemical properties are summarized below. These data are critical for determining appropriate solvents, storage conditions, and reaction parameters.

| Property | Value | Source |

| IUPAC Name | 5-[3-(trifluoromethyl)phenyl]cyclohexane-1,3-dione | PubChem[6] |

| CAS Number | 144128-67-6 | PubChem[6] |

| Molecular Formula | C₁₃H₁₁F₃O₂ | PubChem[6] |

| Molecular Weight | 256.22 g/mol | PubChem[6] |

| Appearance | White to off-white solid | Sigma-Aldrich[7] |

| Storage | Sealed in dry, 2-8°C | Sigma-Aldrich[7] |

| InChIKey | FWTLOIJYBHLVCC-UHFFFAOYSA-N | PubChem[6] |

| SMILES | C1C(CC(=O)CC1=O)C2=CC(=CC=C2)C(F)(F)F | PubChem[6] |

Keto-Enol Tautomerism

A defining characteristic of 1,3-dicarbonyl compounds is their existence in a dynamic equilibrium between keto and enol tautomers.[8] For cyclohexane-1,3-dione and its derivatives, the enol form is predominant in solution.[9] This is due to the formation of a stable, conjugated π-system and an intramolecular hydrogen bond, which significantly lowers the enol's energy.[10] The equilibrium has profound implications for the molecule's reactivity, providing multiple sites for electrophilic and nucleophilic attack.

Caption: Keto-Enol tautomerization equilibrium.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not publicly cataloged, its spectroscopic features can be reliably predicted based on its functional groups and the analysis of structurally similar molecules.[11][12]

-

¹H NMR (500 MHz, CDCl₃):

-

Aromatic Protons (δ 7.4-7.8 ppm): Four protons on the phenyl ring would appear as a complex multiplet. The electron-withdrawing -CF₃ group will shift these protons downfield.

-

Methine Proton (δ 3.5-3.8 ppm): The single proton at the C5 position (CH-Ar) would likely appear as a multiplet.

-

Methylene Protons (δ 2.5-3.0 ppm): The four protons on the cyclohexane ring (C2, C4, C6) would present as complex, overlapping multiplets. The protons adjacent to the carbonyls (C2, C6) would be further downfield than those at C4.

-

Enolic Proton (δ 11-12 ppm): If the enol form is present, a broad singlet corresponding to the hydroxyl proton, deshielded by intramolecular hydrogen bonding, would be observed.

-

-

¹³C NMR (125 MHz, CDCl₃):

-

Carbonyl Carbons (δ ~190-205 ppm): Signals for the C1 and C3 ketone carbons. In the enol form, one signal would be shifted upfield.

-

Aromatic Carbons (δ ~120-140 ppm): Six signals for the phenyl ring carbons. The carbon attached to the -CF₃ group (C3') would appear as a quartet due to C-F coupling.

-

Trifluoromethyl Carbon (δ ~123 ppm, q): A distinct quartet for the -CF₃ carbon with a large ¹JCF coupling constant.

-

Aliphatic Carbons (δ ~30-50 ppm): Signals for the C2, C4, C5, and C6 carbons of the cyclohexane ring.

-

-

¹⁹F NMR (376 MHz, CDCl₃):

-

A single, sharp signal is expected around δ -62 to -64 ppm, characteristic of a benzotrifluoride moiety.

-

-

Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):

-

~3000-2850: C-H stretching (aliphatic and aromatic).

-

~1715: Strong C=O stretching (keto form).

-

~1610: C=O and C=C stretching (conjugated system of the enol form).

-

~1350-1100: Strong, characteristic C-F stretching vibrations.

-

-

Mass Spectrometry (MS):

-

[M]+: The molecular ion peak would be observed at m/z = 256.22.

-

Fragmentation: Expect characteristic fragmentation patterns, including the loss of the -CF₃ group and fragmentation of the dione ring.

-

Synthesis and Reactivity

Recommended Synthesis Protocol: Michael Addition

The most direct and reliable synthesis of 5-arylcyclohexane-1,3-diones involves a Michael-type condensation reaction.[13] This protocol is adapted from established procedures for similar compounds.

Causality Behind Experimental Choices:

-

Base (Sodium Ethoxide): A strong, non-nucleophilic base is required to deprotonate the active methylene group of cyclohexane-1,3-dione, forming the nucleophilic enolate. Sodium ethoxide is ideal as it is inexpensive and the byproduct, ethanol, is the reaction solvent.

-

Solvent (Ethanol): Ethanol is an excellent solvent for both the starting materials and the base, facilitating a homogeneous reaction mixture.

-

Acidic Workup (HCl): Neutralization with a strong acid is necessary to protonate the intermediate enolate and precipitate the final product.

Caption: Synthesis workflow for the target compound.

Step-by-Step Methodology

Materials:

-

Cyclohexane-1,3-dione (1.0 eq)

-

3-(Trifluoromethyl)cinnamaldehyde (1.0 eq)

-

Sodium ethoxide (1.1 eq)

-

Anhydrous Ethanol

-

2M Hydrochloric Acid

-

Ethyl acetate

-

Brine

Protocol:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add cyclohexane-1,3-dione and anhydrous ethanol.

-

Base Addition: Cool the solution to 0°C using an ice bath. Add sodium ethoxide portion-wise over 15 minutes, ensuring the temperature remains below 5°C. Stir for 30 minutes at 0°C to allow for complete enolate formation.

-

Michael Addition: Add a solution of 3-(trifluoromethyl)cinnamaldehyde in anhydrous ethanol dropwise to the reaction mixture at 0°C.

-

Reaction Progression: Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Neutralization: Once the reaction is complete, cool the mixture to 0°C and slowly quench by adding 2M HCl until the pH is approximately 2-3.

-

Extraction: Remove the ethanol under reduced pressure. To the remaining aqueous residue, add ethyl acetate and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.

Chemical Reactivity and Derivatization

The dione scaffold is a versatile handle for further chemical modification, making it a valuable building block.[14]

-

Alkylation: The acidic α-protons at the C2 position can be deprotonated and alkylated to introduce further diversity.

-

Condensation Reactions: The carbonyl groups can react with amines to form enaminones or with hydrazines to form pyrazole-fused heterocycles.[15]

-

Multi-component Reactions: The compound can participate in multi-component reactions with aldehydes and other nucleophiles to construct complex heterocyclic systems like pyrans and pyridines.[2]

Applications in Research and Drug Development

Role as a Synthetic Building Block

The dual reactivity of the enol and keto forms makes this compound a powerful intermediate for synthesizing complex molecular architectures, particularly nitrogen- and oxygen-containing heterocycles.[14][15]

Medicinal Chemistry Perspective

The incorporation of a trifluoromethyl group is a well-established strategy in modern drug design.[1] This group can enhance:

-

Metabolic Stability: The C-F bond is strong and resistant to metabolic cleavage by cytochrome P450 enzymes.

-

Lipophilicity: The -CF₃ group increases the molecule's ability to cross cell membranes.

-

Binding Affinity: It can act as a bioisostere for other groups and participate in specific interactions with protein targets.

Derivatives of cyclohexane-1,3-dione have been explored for a range of biological activities, including anticancer, anti-inflammatory, and herbicidal properties, making this scaffold a promising starting point for new drug discovery campaigns.[3][14]

Handling and Safety

-

Hazard Identification: While specific data for this compound is limited, the related isomer 5-(2-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione is classified with H-statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[7] It is prudent to handle the title compound with similar precautions.

-

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[16]

-

Avoid inhalation of dust and contact with skin and eyes.[16]

-

In case of contact, rinse the affected area thoroughly with water. For eye contact, seek immediate medical attention.

-

Store in a tightly sealed container in a cool, dry place as specified.

-

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (n.d.). 5-(2-TRIFLUOROMETHYL-PHENYL)-CYCLOHEXANE-1,3-DIONE. Retrieved from [Link]

-

Chemsrc. (n.d.). 5-(trifluoromethyl)cyclohexane-1,3-dione. Retrieved from [Link]

-

Fadeyi, O. O., & Okoro, C. O. (2008). Synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one: new trifluoromethyl building block. Tetrahedron Letters, 49(32), 4725–4727. Abstract available at [Link]

-

Mohareb, R. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry, 97, 103667. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Retrieved from [Link]

-

Sci-Hub. (n.d.). Synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one: new trifluoromethyl building block. Retrieved from [Link]

-

ResearchGate. (n.d.). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. Retrieved from [Link]

-

El-Gazzar, M. G., et al. (2022). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). S-trifluoromethylating agent for the synthesis of SCF3. Retrieved from [Link]

- Google Patents. (n.d.). US5744648A - Process for the manufacture of 1, 3-cyclohexanedione.

-

ResearchGate. (n.d.). Application of Cyclohexane-1,3-diones in the Synthesis of Six-Membered Nitrogen-Containing Heterocycles. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. Retrieved from [Link]

-

Open-i. (n.d.). Enol tautomer of cyclohexane-1,2-dione. National Library of Medicine. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Novel Keto-enol Tautomerism in 1,3,5-trihydroxybenzene Systems. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 22.1 Keto-Enol Tautomerism. Retrieved from [Link]

-

MDPI. (2023). Click Reactions in Medicinal Chemistry. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). HNMR Practice 1. Retrieved from [Link]

-

The Royal Society of Chemistry. (2017). Cyclohexa-1,3-diene-based dihydrogen and hydrosilane surrogates in B(C6F5)3-catalysed transfer processes Electronic Supplementary Information. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,3-Cyclohexanedione. Retrieved from [Link]

-

SciSpace. (2013). Quantum mechanical and spectroscopic (FT-IR, 13C, 1H NMR and UV) investigations of potent antiepileptic. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 55579-73-2 | 5-(2-TRIFLUOROMETHYL-PHENYL)-CYCLOHEXANE-1,3-DIONE [fluoromart.com]

- 6. This compound | C13H11F3O2 | CID 2740317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-(2-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione | 55579-73-2 [sigmaaldrich.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]

- 10. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Mechanism of Action of 5-(3-(trifluoromethyl)phenyl)cyclohexane-1,3-dione

Abstract

The cyclohexane-1,3-dione scaffold is a versatile chemical framework known for its presence in a multitude of biologically active compounds.[1] Derivatives of this core structure have demonstrated a wide array of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] This guide focuses on a specific derivative, 5-(3-(trifluoromethyl)phenyl)cyclohexane-1,3-dione, a molecule of significant interest due to the established bioactivity of its structural class. While direct experimental data on this specific compound is limited, extensive research on analogous 5-arylcyclohexane-1,3-diones provides a strong basis for a hypothesized mechanism of action centered on the inhibition of receptor tyrosine kinases.[2][5][6] This document synthesizes the existing literature to propose a primary mechanism, outlines a comprehensive, multi-phase experimental framework to validate this hypothesis, and provides detailed protocols for key assays. The central hypothesis posits that this compound functions as an inhibitor of the c-Met receptor tyrosine kinase, a critical oncogene in various human cancers.

The Cyclohexane-1,3-dione Scaffold: A Privileged Structure in Medicinal Chemistry

The cyclohexane-1,3-dione moiety is characterized by a six-membered ring containing two carbonyl groups in a 1,3-relationship. The chemical versatility of this scaffold is attributed to its highly active methylene group and the reactivity of its dicarbonyl system, allowing for its use as a precursor in the synthesis of a wide range of heterocyclic compounds and natural products.[1]

From a pharmacological perspective, this scaffold is considered a "privileged structure" due to its ability to serve as a ligand for diverse biological targets. Various derivatives have been synthesized and evaluated for a range of activities:

-

Anticancer Activity: This is the most prominently documented activity, with numerous studies highlighting the potential of cyclohexane-1,3-dione derivatives as cytotoxic agents against various cancer cell lines.[2][4][7] A primary mechanism identified is the inhibition of crucial signaling proteins, particularly tyrosine kinases.[5][6]

-

Enzyme Inhibition: Beyond cancer, these compounds have been investigated as inhibitors of other enzyme classes. For instance, certain derivatives are known to inhibit p-Hydroxyphenylpyruvate dioxygenase (HPPD), a mechanism leveraged for herbicidal action.

-

Antimicrobial and Antioxidant Properties: Studies have also reported on the antibacterial, antifungal, and antioxidant capabilities of various cyclohexane-1,3-dione derivatives, broadening their potential therapeutic applications.[3][8]

The subject of this guide, this compound, incorporates a trifluoromethylphenyl group. The trifluoromethyl moiety is a common feature in modern medicinal chemistry, often used to enhance metabolic stability, binding affinity, and cell permeability of drug candidates. Its presence on the phenyl ring of a known kinase-inhibiting scaffold strongly suggests a targeted mechanism of action.

Hypothesized Primary Mechanism of Action: Inhibition of c-Met Kinase

The c-Met receptor, also known as hepatocyte growth factor (HGF) receptor, is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, migration, and invasion. Dysregulation of the HGF/c-Met signaling axis is a well-established driver in the progression of numerous cancers, including non-small-cell lung cancer (NSCLC).[2][9] Consequently, c-Met has become a high-priority target for cancer therapy.

A compelling body of evidence indicates that the cyclohexane-1,3-dione scaffold is an effective pharmacophore for c-Met inhibition.[2][5][9] Studies involving molecular docking and enzymatic assays have shown that these derivatives can effectively bind to the ATP-binding pocket of the c-Met kinase domain, competing with ATP and preventing the autophosphorylation necessary for receptor activation.

We hypothesize that this compound acts as a Type I ATP-competitive inhibitor of c-Met. The proposed interaction involves the cyclohexane-1,3-dione core forming key hydrogen bonds within the hinge region of the kinase, while the 3-(trifluoromethyl)phenyl group extends into a hydrophobic pocket, providing additional affinity and selectivity. Inhibition of c-Met kinase activity would block downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, leading to cell growth arrest and apoptosis in c-Met dependent tumors.

Experimental Framework for Mechanism of Action Validation

To rigorously test the hypothesis that this compound is a c-Met inhibitor, a multi-phase experimental approach is required. This framework progresses from direct biochemical assays to cellular target engagement and finally to phenotypic outcomes.

Phase 1: In Vitro Target Engagement & Potency

Objective: To determine if the compound directly binds to and inhibits c-Met kinase activity.

3.1.1 Protocol: Biochemical c-Met Kinase Assay

This protocol quantifies the compound's ability to inhibit the phosphorylation of a substrate by recombinant human c-Met kinase.

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Prepare a stock solution of recombinant human c-Met kinase in kinase buffer.

-

Prepare a stock solution of a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1).

-

Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 10-point, 3-fold serial dilution in DMSO.

-

Prepare an ATP solution. The final concentration should be at the Km value for c-Met to ensure competitive binding can be accurately measured.

-

-

Assay Procedure (384-well plate format):

-

Add 2.5 µL of kinase buffer to all wells.

-

Add 1 µL of the serially diluted compound to the test wells. Add 1 µL of DMSO to positive and negative control wells.

-

Add 5 µL of the c-Met kinase/substrate mixture to all wells except the negative controls.

-

Incubate for 10 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding 2.5 µL of the ATP solution to all wells.

-

Incubate for 60 minutes at 30°C.

-

Stop the reaction by adding 10 µL of a detection solution (e.g., ADP-Glo™ Kinase Assay reagent).

-

Incubate as per the detection kit manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data using the positive (DMSO, 0% inhibition) and negative (no enzyme, 100% inhibition) controls.

-

Plot the percent inhibition against the log concentration of the compound.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Rationale: This direct enzymatic assay is the gold standard for confirming kinase inhibition and determining potency (IC₅₀). Using ATP at its Km concentration provides a standardized condition for assessing ATP-competitive inhibitors.

-

Phase 2: Cellular Phenotypic Assays

Objective: To confirm that the compound engages c-Met in a live-cell environment and elicits the expected biological response.

3.2.1 Protocol: Western Blot for c-Met Pathway Inhibition

This protocol assesses the compound's ability to inhibit HGF-induced c-Met autophosphorylation and downstream signaling in a relevant cancer cell line (e.g., H460 NSCLC line).[2]

-

Cell Culture and Treatment:

-

Plate H460 cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 18-24 hours in a serum-free medium. Rationale: Serum starvation reduces basal levels of kinase activity, allowing for a clear signal window upon HGF stimulation.

-

Pre-treat cells with various concentrations of the test compound (e.g., 0.1, 1, 10 µM) or DMSO (vehicle control) for 2 hours.

-

Stimulate the cells with recombinant human HGF (e.g., 50 ng/mL) for 15 minutes. Include an unstimulated control well.

-

-

Lysate Preparation:

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Immunoblotting:

-

Normalize protein samples and denature by boiling in Laemmli sample buffer.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies against:

-

Phospho-c-Met (Tyr1234/1235)

-

Total c-Met

-

Phospho-AKT (Ser473)

-

Total AKT

-

Phospho-ERK1/2 (Thr202/Tyr204)

-

Total ERK1/2

-

GAPDH or β-actin (as a loading control)

-

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize the phosphorylated protein signal to the total protein signal for each target.

-

Observe the dose-dependent decrease in phosphorylation of c-Met and its downstream effectors in compound-treated cells compared to the HGF-stimulated control.

-

Data Interpretation and Expected Outcomes

The collective results from the proposed experiments will provide a robust validation of the compound's mechanism of action. The expected outcomes are summarized below.

| Assay | Cell Line / System | Endpoint Measured | Expected Outcome for a Potent c-Met Inhibitor |

| Biochemical Kinase Assay | Recombinant c-Met | IC₅₀ | IC₅₀ < 1 µM |

| Western Blot Analysis | H460 (NSCLC) | Protein Phosphorylation | Dose-dependent inhibition of HGF-stimulated p-c-Met, p-AKT, and p-ERK |

| Cell Viability Assay | c-Met dependent (e.g., H460) | GI₅₀ | Potent growth inhibition (GI₅₀ in the low µM or nM range) |

| Cell Viability Assay | c-Met independent (e.g., A549) | GI₅₀ | Significantly weaker or no growth inhibition compared to H460 |

A strong correlation between the biochemical IC₅₀, the concentration required to inhibit cellular c-Met phosphorylation, and the concentration required to inhibit the proliferation of c-Met-dependent cancer cells would provide compelling evidence for the proposed on-target mechanism of action.

Conclusion

Based on substantial evidence from the broader class of 5-arylcyclohexane-1,3-dione derivatives, this guide posits that this compound functions as a potent, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase. The inclusion of the trifluoromethylphenyl group is anticipated to confer favorable pharmacological properties, making it a promising candidate for further preclinical development. The comprehensive experimental framework detailed herein provides a clear, logical, and technically sound pathway for validating this hypothesis. Successful validation would position this compound as a valuable lead for the development of targeted therapies for c-Met-driven malignancies.

References

-

Al-Ostoot, F. H., et al. (2021). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega. [Link]

-

Dutra, M. L., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. MDPI. [Link]

-

Al-Ostoot, F. H., et al. (2021). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega. [Link]

-

Mohareb, R. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry. [Link]

-

Sharma, D., et al. (2024). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. ResearchGate. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Turan, N., et al. (2015). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules. [Link]

-

Hussain, M., et al. (2015). Antioxidant Activities of Tetraketones Derived from 5,5-Dimethylcyclohexane-1,3-dione. ResearchGate. [Link]

-

ResearchGate. (2023). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. ResearchGate. [Link]

-

Mohareb, R. M., et al. (2022). multi-component reactions of cyclohexan-1,3-dione to synthesize heterocyclic derivatives. Bulletin of the Chemical Society of Ethiopia. [Link]

-

StudyCorgi. (2022). Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. StudyCorgi. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ajol.info [ajol.info]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Potential Biological Activities of 5-(3-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione and Its Analogs

Forward: While the specific compound 5-(3-(trifluoromethyl)phenyl)cyclohexane-1,3-dione is cataloged in chemical databases such as PubChem, dedicated peer-reviewed studies detailing its biological activity are not prominent in publicly accessible literature[1]. However, the structural motifs it comprises—a phenyl-substituted cyclohexane-1,3-dione core and a trifluoromethyl (CF3) group—are well-documented in medicinal chemistry and agrochemistry. This guide synthesizes information from related analogs to build a predictive framework for the compound's potential biological activities, offering researchers a scientifically-grounded starting point for investigation. We will explore the most probable molecular targets and therapeutic applications, detailing the causality behind experimental designs and providing robust, self-validating protocols for screening.

Introduction: A Scaffold of Promise

The cyclohexane-1,3-dione moiety is a highly versatile scaffold. Its unique chemical properties, including the presence of an active methylene group and its existence as an enol tautomer, make it a valuable precursor in the synthesis of a wide array of heterocyclic compounds and natural products[2][3]. Derivatives of this core structure have demonstrated a remarkable breadth of biological activities, including anticancer, herbicidal, antimicrobial, and anticonvulsant properties[2][4][5][6].

The addition of a trifluoromethyl (CF3) phenyl group is a strategic choice in modern drug design. The CF3 group is a bioisostere of a methyl group but possesses significantly different electronic properties. It is highly lipophilic and metabolically stable, often enhancing a molecule's membrane permeability, binding affinity to target proteins, and resistance to oxidative degradation[7]. This guide will focus on two of the most promising and well-documented activities for this class of compounds: inhibition of receptor tyrosine kinases for oncology applications and inhibition of p-hydroxyphenylpyruvate dioxygenase (HPPD) for herbicidal applications.

Primary Potential Application: Anticancer Activity via Tyrosine Kinase Inhibition

The abnormal signaling of receptor tyrosine kinases (RTKs) is a hallmark of many cancers. The cyclohexane-1,3-dione scaffold has been successfully utilized to develop inhibitors of kinases like c-Met, which is implicated in the proliferation of non-small-cell lung cancer (NSCLC)[8].

Mechanistic Hypothesis: Targeting the c-Met ATP-Binding Pocket

The proposed mechanism involves the compound acting as a Type I or Type II kinase inhibitor, competing with ATP for binding in the catalytic domain of the c-Met kinase. The cyclohexane-1,3-dione ring can form critical hydrogen bonds with hinge region residues, while the (trifluoromethyl)phenyl group can extend into a deeper hydrophobic pocket, with the CF3 group enhancing van der Waals interactions and improving target residency time.

Visualization: c-Met Inhibition Pathway

Below is a conceptual diagram illustrating the role of c-Met in tumorigenesis and the point of therapeutic intervention.

Caption: High-level workflow for screening potential HPPD-inhibiting herbicides.

Experimental Protocol: In Vitro HPPD Inhibition Assay

Objective: To determine the IC50 value of the test compound against plant HPPD (e.g., from Arabidopsis thaliana).

Materials:

-

Recombinant Arabidopsis thaliana HPPD

-

Substrate: 4-Hydroxyphenylpyruvic acid (HPPA)

-

Cofactors: Ascorbic acid, Catalase

-

Assay Buffer: (e.g., HEPES or phosphate buffer, pH 7.5)

-

Test Compound and Positive Control (e.g., Sulcotrione)

-

96-well UV-transparent plates

-

Spectrophotometer plate reader capable of reading at 310 nm

Methodology:

-

Compound Preparation: Prepare stock solutions and a serial dilution series in DMSO as described in Protocol 2.3.

-

Reaction Mixture Preparation: Prepare a master mix in assay buffer containing HPPD enzyme, ascorbic acid, and catalase.

-

Assay Plate Setup: a. Add 2 µL of each compound dilution to the appropriate wells. b. Add 188 µL of the enzyme master mix to each well. c. Incubate for 10 minutes at 25°C.

-

Initiate Reaction: a. Prepare a stock solution of the substrate, HPPA. b. Add 10 µL of the HPPA solution to each well to start the reaction.

-

Data Acquisition: Immediately begin monitoring the decrease in absorbance at 310 nm (the wavelength at which HPPA absorbs) over 15 minutes using the kinetic mode of the spectrophotometer. The product, homogentisate, does not absorb at this wavelength.

-

Data Analysis: a. Calculate the initial reaction velocity (V0) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve. b. Convert velocities to percent inhibition relative to controls. c. Plot percent inhibition versus log[inhibitor] and fit to a four-parameter curve to determine the IC50.

Summary of Potential Activities and Physicochemical Properties

The following table summarizes the likely biological profiles for this class of compounds based on available literature.

| Biological Target Family | Specific Example | Probable Mechanism of Action | Potential Application | Supporting Literature |

| Tyrosine Kinases | c-Met | ATP-competitive inhibition | Oncology (e.g., NSCLC) | [5][8] |

| Dioxygenases | p-Hydroxyphenylpyruvate Dioxygenase (HPPD) | Fe(II) chelation in the active site | Agrochemical (Herbicide) | [9][10][11] |

| Various | Bacterial/Fungal Proteins | Disruption of cellular processes | Antimicrobial Agent | [6][12][13] |

| Ion Channels/Receptors | CNS Targets | Modulation of channel/receptor activity | Neurology (Anticonvulsant) | [4] |

Table 1: Predicted Biological Profiles for this compound Analogs.

Conclusion and Future Directions

This compound stands as a molecule of high potential, situated at the intersection of a biologically validated scaffold and a performance-enhancing chemical moiety. Based on robust evidence from structurally related analogs, its most promising applications lie in oncology, as a tyrosine kinase inhibitor, and in agrochemistry, as an HPPD-inhibiting herbicide.

The immediate path forward requires empirical validation. The protocols detailed in this guide provide a clear framework for initial in vitro screening. Positive results from these assays would warrant progression to cell-based assays (e.g., proliferation assays in relevant cancer cell lines like H460 or A549) and whole-organism testing (e.g., greenhouse assays on grass species). Further investigation into its antimicrobial and anticonvulsant properties may also yield valuable discoveries. The synthesis of a small library of related analogs, varying the substitution on the phenyl ring, could rapidly establish a structure-activity relationship (SAR) and pave the way for a new class of targeted therapeutic or agricultural agents.

References

-

PubChem. This compound. [Link]

-

ResearchGate. Synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one: new trifluoromethyl building block. [Link]

-

ResearchGate. Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. [Link]

-

Mohareb, R.M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry. [Link]

-

ResearchGate. SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. [Link]

-

J. Braz. Chem. Soc. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Chemsrc. 5-(trifluoromethyl)cyclohexane-1,3-dione | CAS#:124612-15-3. [Link]

-

Wikipedia. 1,3-Cyclohexanedione. [Link]

-

Semantic Scholar. Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. [Link]

-

MDPI. Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. [Link]

-

El-Sayed, N.N.E., et al. (2022). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega. [Link]

-

CABI Digital Library. cyclohexane and its functionally substituted derivatives. [Link]

-

Turan, N., et al. (2015). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules. [Link]

- Google Patents.

-

Dayan, F.E., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Molecules. [Link]

Sources

- 1. This compound | C13H11F3O2 | CID 2740317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. mdpi.com [mdpi.com]

- 8. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]

- 10. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-(3-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione Derivatives and Analogs

Introduction

The 5-(3-(trifluoromethyl)phenyl)cyclohexane-1,3-dione scaffold has emerged as a privileged structure in medicinal chemistry and agrochemical research. The unique combination of a cyclohexane-1,3-dione core, known for its versatile reactivity and presence in numerous natural products, with a trifluoromethylphenyl group, which can significantly enhance metabolic stability and binding affinity, has led to the development of potent bioactive molecules.[1][2] These derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and herbicidal properties.[1]

This technical guide provides a comprehensive overview of this compound derivatives and their analogs for researchers, scientists, and drug development professionals. It delves into their synthesis, mechanisms of action, structure-activity relationships, and key experimental protocols for their evaluation.

Chemical Synthesis and Properties

The synthesis of 5-aryl-cyclohexane-1,3-diones, including the title compound, is most commonly achieved through a Michael addition reaction.[2][3][4] This powerful carbon-carbon bond-forming reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. In this context, an enolate generated from a malonic ester or a related active methylene compound can serve as the Michael donor, while a chalcone or a similar α,β-unsaturated ketone acts as the Michael acceptor. Subsequent intramolecular cyclization, hydrolysis, and decarboxylation yield the desired 5-aryl-cyclohexane-1,3-dione.

A general synthetic approach involves the reaction of 3-(trifluoromethyl)benzaldehyde with a suitable ketone to form the corresponding chalcone, which is then reacted with a malonic ester in the presence of a base.

Representative Synthesis Protocol: 5-Phenyl-cyclohexane-1,3-dione

This protocol is adapted from a known procedure for the synthesis of related compounds and serves as a foundational method.

Step 1: Synthesis of the Chalcone Intermediate

-

To a stirred solution of an appropriate acetophenone (1.0 eq) and 3-(trifluoromethyl)benzaldehyde (1.0 eq) in ethanol, add a catalytic amount of a strong base (e.g., sodium hydroxide or potassium hydroxide).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-cold water and acidify with dilute HCl.

-

Collect the precipitated chalcone by filtration, wash with water, and dry. Recrystallize from a suitable solvent if necessary.

Step 2: Michael Addition and Cyclization

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add diethyl malonate (1.0 eq).

-

To this solution, add the chalcone synthesized in Step 1 (1.0 eq).

-

Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and pour it into ice-cold water.

-

Acidify with dilute HCl to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and dry.

Step 3: Hydrolysis and Decarboxylation

-

Reflux the crude product from Step 2 with an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., potassium hydroxide) followed by acidification.

-

Continue refluxing until the evolution of carbon dioxide ceases.

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the product by column chromatography or recrystallization.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁F₃O₂ | PubChem[5] |

| Molecular Weight | 256.22 g/mol | PubChem[5] |

| CAS Number | 144128-67-6 | PubChem[5] |

| Appearance | Solid (predicted) | |

| IUPAC Name | 5-[3-(trifluoromethyl)phenyl]cyclohexane-1,3-dione | PubChem[5] |

Biological Activities and Mechanism of Action

Derivatives of 5-aryl-cyclohexane-1,3-dione are known to exhibit a range of biological activities, with anticancer and herbicidal effects being the most prominent. The trifluoromethyl group often enhances the potency and pharmacokinetic properties of these compounds.

Anticancer Activity: c-Met Kinase Inhibition

The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and motility.[6] Dysregulation of the c-Met signaling pathway is implicated in the development and progression of numerous cancers.[6] Several small molecule inhibitors targeting the ATP-binding site of the c-Met kinase domain have been developed, and the cyclohexane-1,3-dione scaffold has been identified as a promising pharmacophore for this purpose.

The this compound derivatives are hypothesized to act as ATP-competitive inhibitors of c-Met. The cyclohexane-1,3-dione moiety can form key hydrogen bond interactions with the hinge region of the kinase domain, while the 3-(trifluoromethyl)phenyl group can occupy a hydrophobic pocket, contributing to the binding affinity and selectivity.

Caption: Inhibition of the c-Met signaling pathway.

Herbicidal Activity: HPPD Inhibition

The enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) is a key enzyme in the biosynthesis of plastoquinone and tocotrienols in plants. Inhibition of HPPD leads to a depletion of these essential molecules, resulting in bleaching of the plant tissues and ultimately, plant death.[7] Triketone herbicides, which share structural similarities with the enol form of cyclohexane-1,3-diones, are known to be potent HPPD inhibitors.

The this compound scaffold can mimic the natural substrate of HPPD, 4-hydroxyphenylpyruvate, and bind to the active site of the enzyme, thereby inhibiting its function. The trifluoromethylphenyl group can enhance the binding affinity and contribute to the herbicidal potency.

Caption: Mechanism of HPPD inhibition by cyclohexane-1,3-dione derivatives.

Structure-Activity Relationships (SAR)

While specific SAR studies for this compound are limited, general trends for related compounds can provide valuable insights.

-

The Cyclohexane-1,3-dione Core: This moiety is crucial for activity, likely due to its ability to exist in tautomeric forms and participate in key interactions with the target enzyme's active site.

-

The Phenyl Ring: The presence of an aromatic ring at the 5-position is generally important for potent activity.

-

The Trifluoromethyl Group: The position of the trifluoromethyl group on the phenyl ring can significantly impact activity. The meta-position, as in the title compound, is often favored for optimal binding in many kinase inhibitors. This is likely due to favorable interactions with specific hydrophobic pockets within the enzyme's active site. Substitution at the ortho or para positions may lead to steric clashes or less favorable interactions, resulting in reduced potency. The strong electron-withdrawing nature of the trifluoromethyl group can also influence the overall electronic properties of the molecule, which can affect its binding characteristics and pharmacokinetic profile.

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is a standard colorimetric assay for assessing cell viability.[8][9]

Caption: Workflow for the MTT cytotoxicity assay.

Protocol Steps:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

In Vitro c-Met Kinase Assay

This protocol describes a general method for assessing the inhibitory activity of compounds against the c-Met kinase.[10][11][12]

Caption: Workflow for an in vitro c-Met kinase assay.

Protocol Steps:

-

Reagent Preparation: Prepare a kinase buffer, ATP solution, a suitable substrate (e.g., a synthetic peptide), and a solution of recombinant c-Met kinase.[10]

-

Inhibitor Addition: Add the test compound at various concentrations to the wells of a microplate.

-

Enzyme Addition: Add the c-Met kinase to the wells.

-

Pre-incubation: Pre-incubate the enzyme and inhibitor for a short period.

-

Reaction Initiation: Initiate the kinase reaction by adding the ATP and substrate solution.

-

Incubation: Incubate the reaction mixture at 30°C for a defined time.[10]

-

Signal Detection: Stop the reaction and detect the signal. This can be done using various methods, such as a luminescence-based assay that measures the amount of ATP consumed (e.g., ADP-Glo™).[12]

-

Data Analysis: Calculate the percentage of kinase inhibition and determine the IC₅₀ value.

In Vitro HPPD Inhibition Assay

This protocol outlines a spectrophotometric method to measure HPPD inhibition.[7][13][14]

Caption: Workflow for an in vitro HPPD inhibition assay.

Protocol Steps:

-

Reagent Preparation: Prepare an assay buffer, a solution of the substrate 4-hydroxyphenylpyruvate (HPPA), cofactors (ascorbate and catalase), and a solution of recombinant HPPD enzyme.[13]

-

Inhibitor Addition: Add the test compound at various concentrations to the wells of a UV-transparent 96-well plate.

-

Enzyme Addition: Add the HPPD enzyme to the wells.

-

Pre-incubation: Pre-incubate the enzyme and inhibitor.

-

Reaction Initiation: Initiate the reaction by adding the HPPA substrate.[13]

-

Absorbance Measurement: Immediately measure the increase in absorbance at 318 nm over time, which corresponds to the formation of the product.[7]

-

Data Analysis: Calculate the rate of reaction and the percentage of inhibition to determine the IC₅₀ value.

Conclusion

The this compound scaffold represents a valuable starting point for the design and development of novel therapeutic agents and agrochemicals. Its synthetic accessibility via the Michael addition reaction and its demonstrated potential as an inhibitor of key enzymes such as c-Met and HPPD make it an attractive target for further investigation. Future research should focus on the detailed biological evaluation of the title compound and its analogs to fully elucidate their therapeutic and agrochemical potential. The development of more specific and potent derivatives through targeted medicinal chemistry efforts, guided by a deeper understanding of their structure-activity relationships, holds significant promise.

References

-

International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. Retrieved from [Link]

- Munshi, N., et al. (2012). Discovery of a Novel Mode of Protein Kinase Inhibition Characterized by the Mechanism of Inhibition of Human Mesenchymal-epithelial Transition Factor (c-Met) Protein Autophosphorylation by ARQ 197. Journal of Biological Chemistry, 287(26), 22359–22368.

- Fu, Y., et al. (2018). Combination of Virtual Screening Protocol by in Silico toward the Discovery of Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. Frontiers in Chemistry, 6, 26.

-

Oxford Academic. (n.d.). ACCEPTED MANUSCRIPT. Retrieved from [Link]

- Fadeyi, O. O., & Okoro, C. O. (2008). Synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one: new trifluoromethyl building block. Tetrahedron Letters, 49(32), 4725–4727.

-

StudyCorgi. (2025). Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. Retrieved from [Link]

-

ResearchGate. (n.d.). MET Kinase Assay. Retrieved from [Link]

-

ResearchGate. (n.d.). The IC 50 values (µM) of compounds 1a-g to the five cancer cell lines. Retrieved from [Link]

-

Chemsrc. (n.d.). 5-(trifluoromethyl)cyclohexane-1,3-dione. Retrieved from [Link]

-

Reaction Biology. (n.d.). c-MET (L1195F) Kinase Assay Service. Retrieved from [Link]

-

ResearchGate. (n.d.). Computational protocol of discovering new HPPD inhibitors. Retrieved from [Link]

- Google Patents. (n.d.). CA1203544A - 5-phenyl substituted cyclohexane-1,3-dione derivatives.

- Google Patents. (n.d.). US5744648A - Process for the manufacture of 1, 3-cyclohexanedione.

-

ResearchGate. (n.d.). Novel bacterial bioassay for a high-throughput screening of 4-hydroxyphenylpyruvate dioxygenase inhibitors. Retrieved from [Link]

-

IRIS. (2022). cancers. Retrieved from [Link]

- Li, Y., et al. (2019). A selective c-Met and Trks inhibitor Indo5 suppresses hepatocellular carcinoma growth. Journal of Experimental & Clinical Cancer Research, 38(1), 121.

-

ResearchGate. (n.d.). The screening workflow that was applied to discern novel HPPD inhibitors. Retrieved from [Link]

-

Sci-Hub. (n.d.). Synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one: new trifluoromethyl building block. Retrieved from [Link]

-

European Patent Office. (n.d.). PROCESS FOR PREPARING 1,3-CYCLOHEXANEDIONE DERIVATIVES AND INTERMEDIATES THEREFOR - Patent 0195053. Retrieved from [Link]

- Google Patents. (n.d.). US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone. Retrieved from [Link]

- Google Patents. (n.d.). EP0061669A1 - Process for the preparation of cyclohexane-1,3-diones, and some bicyclic ....

- Google Patents. (n.d.). WO2011117881A2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.

-

ResearchGate. (n.d.). IC50 values for 5-FU for the three cell lines at 24h and 48h in 2D.... Retrieved from [Link]

-

YouTube. (2014). Michael Reaction of Cyclohexenone & An Ester (RXN Mechanism). Retrieved from [Link]

- Wang, Y., et al. (2011). Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline as a novel anticancer agent. Journal of Medicinal Chemistry, 54(7), 2127–2142.

-

Lee, J., et al. (2018). Stereospecific Synthesis of Cyclohexenone Acids by[8][8]-Sigmatropic Rearrangement Route. Molecules, 23(9), 2206.

-

ResearchGate. (n.d.). Indo5 inhibits the biological activities of HGF/c-Met and its.... Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). c-Met inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemoselective Double Michael Addition: Synthesis of 2,6-Diarylspiro[Cyclohexane-1,3′-Indoline]-2′,4-Diones via Addition of Indolin-2-One to Divinyl Ketones. Retrieved from [Link]

-

Angewandte Chemie International Edition. (2017). Arthur Michael (1853–1942): The Michael Addition Reaction. Retrieved from [Link]

-

MDPI. (n.d.). Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. studycorgi.com [studycorgi.com]

- 3. researchgate.net [researchgate.net]

- 4. thieme.de [thieme.de]

- 5. This compound | C13H11F3O2 | CID 2740317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Combination of Virtual Screening Protocol by in Silico toward the Discovery of Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. Discovery of a Novel Mode of Protein Kinase Inhibition Characterized by the Mechanism of Inhibition of Human Mesenchymal-epithelial Transition Factor (c-Met) Protein Autophosphorylation by ARQ 197 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

Spectroscopic Characterization of 5-(3-(trifluoromethyl)phenyl)cyclohexane-1,3-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data for 5-(3-(trifluoromethyl)phenyl)cyclohexane-1,3-dione, a compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to offer not just data, but a cohesive narrative that explains the "why" behind the spectral features, grounded in fundamental principles and supported by comparative data from analogous structures.

Introduction and Molecular Structure

This compound belongs to the class of 5-aryl-cyclohexane-1,3-diones, which are versatile building blocks in organic synthesis. The presence of the trifluoromethyl group on the phenyl ring significantly influences the electronic properties and, consequently, the spectroscopic signature of the molecule. This guide will dissect the ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) data to provide a comprehensive understanding of its structure.

Due to the limited availability of directly published experimental spectra for the title compound, this guide will leverage spectral data from the closely related 5-phenylcyclohexane-1,3-dione as a foundational reference. The influence of the 3-trifluoromethyl substituent will then be analyzed based on established principles of spectroscopy.

Molecular Structure:

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The diketone functionality of the cyclohexane ring can exist in equilibrium with its enol form, which can influence the observed spectrum. For clarity, the analysis will focus on the diketo tautomer.

Experimental Protocol (General):

-

Dissolve ~5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2, H-6 (axial) | 2.5 - 2.7 | m | - | 2H |

| H-2, H-6 (equatorial) | 2.7 - 2.9 | m | - | 2H |

| H-4 (axial) | 2.5 - 2.7 | m | - | 1H |

| H-4 (equatorial) | 2.7 - 2.9 | m | - | 1H |

| H-5 | 3.5 - 3.7 | m | - | 1H |

| H-2', H-6' | 7.5 - 7.7 | m | - | 2H |

| H-4', H-5' | 7.6 - 7.8 | m | - | 2H |

Interpretation:

-

Cyclohexane Ring Protons (H-2, H-4, H-6): These protons are expected to appear as complex multiplets in the aliphatic region (δ 2.5-2.9 ppm). The axial and equatorial protons on the same carbon are diastereotopic and will have different chemical shifts and coupling patterns.

-

Methine Proton (H-5): This proton, being adjacent to the phenyl ring, is expected to be deshielded and appear at a higher chemical shift (δ 3.5-3.7 ppm) compared to the other aliphatic protons.

-

Aromatic Protons (H-2', H-4', H-5', H-6'): The trifluoromethyl group is a strong electron-withdrawing group, which will deshield the aromatic protons, causing them to resonate at a lower field (δ 7.5-7.8 ppm) compared to the protons of 5-phenylcyclohexane-1,3-dione.[1] The meta-substitution pattern will lead to a complex splitting pattern for these protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol (General):

-

Prepare a more concentrated sample (~20-50 mg in 0.5-0.7 mL of deuterated solvent).

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Longer acquisition times are typically required due to the low natural abundance of ¹³C.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1, C-3 | 208 - 212 |

| C-2, C-6 | 45 - 50 |

| C-4 | 40 - 45 |

| C-5 | 40 - 45 |

| C-1' | 140 - 145 |

| C-2' | 125 - 130 |

| C-3' | 130 - 135 (q, J ≈ 32 Hz) |

| C-4' | 123 - 128 |

| C-5' | 129 - 134 |

| C-6' | 124 - 129 |

| -CF₃ | 122 - 126 (q, J ≈ 272 Hz) |

Interpretation:

-

Carbonyl Carbons (C-1, C-3): These carbons are highly deshielded and will appear at the downfield end of the spectrum (δ 208-212 ppm).

-

Aliphatic Carbons (C-2, C-4, C-5, C-6): These carbons will resonate in the upfield region of the spectrum (δ 40-50 ppm).

-

Aromatic Carbons (C-1' to C-6'): The aromatic carbons will appear in the range of δ 123-145 ppm. The carbon attached to the trifluoromethyl group (C-3') will appear as a quartet due to coupling with the three fluorine atoms.

-

Trifluoromethyl Carbon (-CF₃): This carbon will also appear as a quartet with a large coupling constant (J ≈ 272 Hz) due to the one-bond C-F coupling.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol (General):

-

Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Acquire the mass spectrum.

Predicted Mass Spectrometry Data:

| m/z | Interpretation |

| 256.07 | [M]⁺, Molecular ion |

| 187.04 | [M - CF₃]⁺ |

| 159.05 | [M - CF₃ - CO]⁺ |

| 145.04 | [C₆H₄CF₃]⁺ |

Interpretation:

The molecular ion peak [M]⁺ is expected at m/z 256.07, corresponding to the molecular weight of the compound (C₁₃H₁₁F₃O₂). Common fragmentation pathways would involve the loss of the trifluoromethyl group ([M - CF₃]⁺) and subsequent loss of carbon monoxide ([M - CF₃ - CO]⁺). The peak corresponding to the trifluoromethylphenyl cation ([C₆H₄CF₃]⁺) is also anticipated.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol (General):

-

Prepare the sample as a KBr pellet or a thin film on a salt plate (for liquids), or in a suitable solvent.

-

Acquire the IR spectrum using an FTIR spectrometer.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Functional Group |

| 3100 - 3000 | C-H stretch (aromatic) |

| 2950 - 2850 | C-H stretch (aliphatic) |

| 1715 - 1690 | C=O stretch (ketone) |

| 1600 - 1450 | C=C stretch (aromatic) |

| 1350 - 1150 | C-F stretch (trifluoromethyl) |

Interpretation:

-